molecular formula C21H18N2O3S B2930441 2'-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 2034390-90-2

2'-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B2930441
CAS No.: 2034390-90-2
M. Wt: 378.45
InChI Key: GHSBLYYZTOKNKS-UHFFFAOYSA-N
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Description

The compound “2’-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl . It has been studied for its potential as an anti-tumor agent, specifically for its ability to inhibit the c-Met receptor tyrosine kinase .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 2-bromodimedone with cyanothioacetamide has been used to produce 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives . Another method involved the reaction of 4 (0.2 g, 1.2 mmol) with phenyl isothiocyanate (0.160 g, 1.2 mmol) and triethylamine (0.36 g, 3.6 mmol) in dichloromethane (3 ml) .


Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been studied using various techniques such as QSAR (Quantitative Structure-Activity Relationship), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties in silico studies . These studies have helped in understanding the structure-activity relationship of these compounds .


Chemical Reactions Analysis

The reactivity of similar compounds has been observed to produce different heterocyclic derivatives . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives can be inferred from their synthesis and molecular structure analysis. For instance, the product obtained by the reaction of 4 with phenyl isothiocyanate and triethylamine in dichloromethane was a white solid .

Scientific Research Applications

Chemical Synthesis and Molecular Design

2'-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid and related compounds have been studied for their roles in chemical synthesis and molecular design. A key aspect of this research is the exploration of novel synthetic methods and the development of new molecules with potential biological activity. For example, compounds featuring the tetrahydrobenzo[d]thiazol moiety have been synthesized through rearrangement processes and explored for their potential in creating new heterocyclic compounds with promising properties (Vasylyev et al., 1999).

Luminescent Materials

Research into luminescent materials has also benefited from the study of compounds related to this compound. Such studies involve the synthesis of stilbenecarboxylic acids and their derivatives, which form non-covalent complexes showing strong photoluminescence. This area of research is crucial for the development of new materials for optical applications (Osterod et al., 2001).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of compounds related to this compound have been a significant area of research. Studies have shown that derivatives of benzothiazole-6-carboxylic acid exhibit good to moderate activity against various microorganisms, highlighting their potential in developing new antibacterial and antifungal agents (Chavan & Pai, 2007).

Vibrational Spectroscopy and Molecular Structure

The molecular structure and vibrational spectroscopy of compounds with carboxylic acid functionalities have been studied to understand their physical and chemical properties better. Research in this area focuses on the structure of protonation sites and the formation of hydrogen bonds, providing insights into the molecular interactions and behaviors of such compounds (Khuu et al., 2020).

Future Directions

The compound and its derivatives show promise as potential anti-tumor agents. Future research could focus on further optimizing the structure of these compounds to enhance their inhibitory activity against the c-Met receptor tyrosine kinase . Additionally, further in vitro and in vivo studies are needed to confirm their efficacy and safety .

Properties

IUPAC Name

2-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c24-19(23-21-22-17-11-5-6-12-18(17)27-21)15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(25)26/h1-4,7-10H,5-6,11-12H2,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSBLYYZTOKNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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